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Pinane

Cat. No.: B1207555
CAS No.: 473-55-2
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Terpene Chemistry

The exploration of terpenes, a diverse class of natural products, has a rich historical trajectory rooted in humanity's long-standing fascination with the aromatic properties of plants. Early civilizations recognized the therapeutic and fragrant qualities of essential oils, laying the groundwork for future chemical investigations. nih.gov Significant advancements in isolating individual components from these oils began in the early 19th century. nih.gov

A pivotal figure in terpene chemistry is the German chemist Otto Wallach, often recognized as its "father." Beginning in 1818, Wallach undertook groundbreaking research, systematically isolating and classifying terpenes from essential oils. His contributions included naming both "terpene" and "pinene," and he conducted the first systematic study of pinene. nih.gov Later, Leopold Ruzicka expanded upon Wallach's theories, notably by discovering the biogenetic isoprene (B109036) rule, which elucidates the biosynthesis of terpenes in plants. nih.gov The discovery of pinene synthase in the 1960s marked a new era in understanding terpene biosynthesis. thegoodscentscompany.com Pinane itself is a direct product of the hydrogenation of pinene isomers, such as alpha-pinene (B124742) and beta-pinene (B31000), highlighting its close relationship to these foundational monoterpenes. wikipedia.orgfishersci.at

Isomeric Forms and Stereochemical Considerations

This compound exists as a pair of isomeric hydrocarbons, specifically diastereomers, both of which exhibit chirality. wikipedia.org These isomers are known as cis-pinane (B1246623) and trans-pinane, arising from the hydrogenation of their corresponding pinene precursors. wikipedia.orgfishersci.at

cis-Pinane and trans-Pinane

The cis and trans configurations of this compound refer to the relative orientation of the methyl groups on the bicyclic ring system. These isomers possess distinct physical properties, as summarized in the table below:

Propertycis-Pinane thegoodscentscompany.comwikipedia.orgtrans-Pinane thegoodscentscompany.comwikipedia.org
Boiling Point167.2–168 °C164 °C
Density (at 20 °C/4 °C)0.85750.854
Refractive Index (at 20 °C/D)1.46261.4610
Autoxidation RateApproximately 10 times faster than trans-pinaneSlower than cis-pinane

Both cis- and trans-pinane undergo autoxidation when exposed to air, yielding 2-pinane hydroperoxides. wikipedia.org Subsequent partial reduction of these hydroperoxides produces 2-pinanol (B1220830). wikipedia.org Furthermore, the pyrolysis of this compound can lead to the formation of dimethyloctadienes. wikipedia.org Research into the thermal rearrangement of cis- and trans-pinane has shown that these processes can yield acyclic products, with β-citronellene and iso-citronellene identified as major outcomes.

Enantiomeric Forms and Optical Activity

As chiral molecules, both cis- and trans-pinane can exist as enantiomers, which are non-superimposable mirror images of each other. wikipedia.org A key characteristic distinguishing enantiomers is their interaction with plane-polarized light, a phenomenon known as optical activity. This property is quantitatively measured by specific rotation. For instance, (1S)-(-)-cis-Pinane exhibits a specific optical rotation of -23.6 degrees at 25 °C/D (undiluted) thegoodscentscompany.com, while (1S)-(-)-trans-Pinane has a specific rotation of [α]20/D −17±1° (neat). Raman Optical Activity (ROA) spectroscopy is a technique employed to differentiate between enantiomers and to precisely determine their optical purity, often expressed as enantiomeric excess.

Significance in Monoterpene Chemistry and Derivatives Research

This compound plays a crucial role as a core intermediate in the chemical industry, primarily due to its derivation from readily available natural pinenes. fishersci.at The hydrogenation of alpha-pinene and beta-pinene serves as a well-established industrial method for producing cis- and trans-pinanes. These pinanes are then subjected to oxidation to form hydroperoxides, which are subsequently reduced to pinanols. fishersci.at Notably, pinanols can be further pyrolyzed to produce linalool, a compound widely valued in the fragrance industry. fishersci.at

The industrial accessibility of this compound and its derivatives makes them attractive subjects for further synthetic research. They act as indispensable synthons for the commercial-scale production of various other terpenes and fine chemicals. fishersci.at Ongoing research explores the synthesis of novel compounds from the this compound scaffold, including cyclobutanes and oxatricyclo-derivatives. These investigations open new avenues for accessing C(9)-functionalized pinenes and pinanes, expanding their synthetic utility. fishersci.at

Beyond their role as chemical building blocks, this compound-based scaffolds are recognized as a valuable "natural toolbox" for drug discovery. Their significant biological activities and widespread natural distribution make them promising candidates for developing new biologically active compounds. Studies have demonstrated that derivatives of this compound exhibit diverse pharmacological properties, including antioxidant and anticancer activities. For example, N-isopinocampheyl-1,2-benzisoselenazol-3(2H)-one, a derivative of this compound, has shown notable antioxidant activity and antiproliferative potential against human promyelocytic leukemia cells. Furthermore, other pinene/pinane derivatives have been investigated for their potential as antitumor agents, demonstrating inhibitory effects on hepatoma carcinoma cells. Research also highlights the antifungal activity of various this compound derivatives. The thermal rearrangement of this compound isomers is also a subject of study, particularly for its role in producing acyclic compounds such as β-citronellene and iso-citronellene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B1207555 Pinane CAS No. 473-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptane
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InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3
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InChI Key

XOKSLPVRUOBDEW-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC2CC1C2(C)C
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Molecular Formula

C10H18
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DSSTOX Substance ID

DTXSID7025922
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Molecular Weight

138.25 g/mol
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Physical Description

Pinane is a clear colorless liquid with lint-like particles. Mild odor. (NTP, 1992), Liquid, Colorless liquid with lint-like particles; [CAMEO] Oily liquid; [MSDSonline]
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Boiling Point

304 °F at 760 mmHg (NTP, 1992), 169 °C
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Flash Point

104 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

0.8467 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.8467
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Vapor Density

4.8 approximately (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

2 mmHg at 68 °F approximately (NTP, 1992), 5.16 [mmHg]
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Color/Form

Oil

CAS No.

473-55-2, 1330-16-1
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Melting Point

-53 °C
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Advanced Synthetic Methodologies and Strategies

Stereoselective Synthesis of Pinane and its Derivatives

Stereoselective synthesis is paramount in the realm of this compound chemistry, enabling the precise construction of desired enantiomers and diastereomers.

Chiral Pool Approaches Utilizing Pinene

Pinene, particularly its common isomers α-pinene and β-pinene, serves as an abundant and cost-effective chiral pool source for synthesizing this compound derivatives rsc.orgresearchgate.netwikipedia.orgresearchgate.net. These naturally occurring monoterpenes possess inherent chirality, making them ideal starting materials for the preparation of various chiral reagents and auxiliaries rsc.orgresearchgate.netresearchgate.netcore.ac.uk.

One notable application involves the synthesis of (+)-nopinone from β-pinene through ozonolysis at low temperatures rsc.org. This reaction proceeds via a [2+3] cycloaddition of ozone, avoiding isomerization and preserving the bicyclic structure rsc.org. (+)-Nopinone is a crucial intermediate for synthesizing complex natural products and functions as a ligand in metal complex catalysts used in asymmetric synthesis rsc.org.

Another significant approach involves the preparation of pinene-derived boranes, such as diisopinocampheylborane (B13816774) (Ipc2BH), from α-pinene researchgate.netsciforum.net. These organoboranes are widely utilized in highly enantioselective hydroboration reactions researchgate.net. For instance, methallyldiisopinocampheylborane, when condensed with aldehydes, yields 2-methyl-1-alken-4-ols with high enantiomeric purities (≥90% ee) researchgate.net. Similarly, 3,3-dimethylallyldiisopinocampheylborane provides 3,3-dimethyl-1-alken-4-ols with 89–96% ee researchgate.net.

The synthesis of 2-hydroxy-3-pinanone, an important chiral auxiliary, can be achieved from α-pinene through a two-step method involving diastereoselective dihydroxylation of α-pinene, followed by oxidation of the resulting pinanediol to the hydroxyketone researchgate.nettandfonline.com. This method offers high yields and operational ease, facilitating large-scale production researchgate.nettandfonline.com.

Furthermore, pinene serves as a precursor for compounds like nopol (B1679846), myrtanal, and myrtenol (B1201748) rsc.org. Myrtenol and its aldehyde derivative are key intermediates in the synthesis of bioactive aminols rsc.org. Pinene-based amino alcohol chiral auxiliaries have also been successfully employed in the enantioselective synthesis of secondary alcohols from aldehydes and diethyl zinc rsc.org. For example, specific ligands prepared from (+)-pinene have yielded (1S)-1-(3-methoxyphenyl)-1-propanol with 85% yield and 91% ee rsc.org.

Asymmetric Synthesis Techniques

This compound derivatives are extensively employed as chiral ligands and catalysts in various asymmetric transformations, playing a critical role in controlling stereoselectivity researchgate.netontosight.aimdpi.comresearchgate.netthieme-connect.comacs.orgnih.govcapes.gov.br.

A prominent application is in the enantioselective addition of dialkylzinc reagents to aldehydes rsc.orgmdpi.comresearchgate.netthieme-connect.comacs.orgcapes.gov.br. This compound-based chiral aminodiols, derived from natural (−)-β-pinene, have been synthesized and utilized as catalysts in the addition of diethylzinc (B1219324) to aldehydes mdpi.comresearchgate.net. These reactions can lead to secondary chiral alcohols with high yields and enantiomeric excesses, such as 99% yield and 94% ee capes.gov.br. Research has shown that regioisomeric this compound-based amino alcohols, like 3-MAP and 2-MAP, derived from (+)-nopinone (itself obtained from (−)-β-pinene), can promote opposite enantiofacial selectivity in the delivery of the ethyl group to the aldehyde, offering a way to circumvent the need for more expensive or unnatural enantiomers acs.org.

Stereoselective synthesis of this compound-based 2-amino-1,3-diols has been achieved starting from (1R)-(−)-myrtenol and isopinocarveol (B12787810), which can be prepared from α-pinene beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netresearchgate.net. This process involves carbamate (B1207046) formation followed by a stereoselective aminohydroxylation beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netresearchgate.net. These diols serve as valuable building blocks in asymmetric syntheses beilstein-journals.orgnih.gov.

Chiral ionic liquids derived from α-pinene have also been synthesized and demonstrated utility as phase transfer catalysts in asymmetric synthesis core.ac.uk. Additionally, new β-amino alcohols featuring the this compound structure, such as (+)- and (−)-3α-amino-10β-pinan-4β-ols, have been prepared for their potential as organocatalysts in reactions like the aldol (B89426) reaction of isatin (B1672199) with acetone (B3395972) researchgate.net.

A new library of this compound-based 1,4-amino alcohols has been synthesized from (+)-nopinone (derived from (−)-β-pinene) thieme-connect.com. This synthesis involves aldol condensation with 2-pyridinecarboxaldehyde (B72084) to form an α,β-unsaturated ketone, followed by diastereoselective reduction and hydrogenation thieme-connect.com. These 1,4-amino alcohols have been successfully employed as chiral ligands in the enantioselective diethylzinc addition to benzaldehyde (B42025) thieme-connect.com.

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Site-specific deuterium incorporation into this compound and its precursors, particularly α-pinene, is crucial for detailed mechanistic investigations, especially in atmospheric chemistry studies concerning secondary organic aerosol formation rsc.orgacs.orgacs.orgnih.govchemrxiv.org. The development of strategies to access all eight possible isotopologues of α-pinene with selective deuterium incorporation at each available carbon atom has been reported acs.orgacs.orgnih.govchemrxiv.org.

A "bottom-up" or de novo synthesis approach has proven effective, building upon the pioneering total synthesis of α-pinene by Thomas and Fallis rsc.orgacs.org. This strategy offers flexibility in installing deuterium atoms at specific positions with high control rsc.orgacs.org.

Examples of site-specific deuteration strategies include:

C6 Methylene (B1212753) Bridge Deuteration: α-Pinene-d2 (deuterated at the C6 methylene bridge) can be synthesized by reducing Hagemann's ester with lithium aluminum deuteride (B1239839) (LiAlD4) rsc.org.

Bridgehead Deuteration (C1 and C5): Deuterium can be incorporated at the C1 and C5 bridgehead positions by deprotonating Hagemann's ester to form an extended enolate, which is then quenched with D2O rsc.org. Optimized conditions ensure complete incorporation of two deuterium atoms at both C1 and C5 rsc.org.

C5 Bridgehead Isotopologue: For the C5 bridgehead isotopologue, the venerable Corey–Winter olefination has been employed to prevent deuterium loss during the synthetic sequence acs.org.

C8 Endomethyl Species: Access to the C8 endomethyl species involves a modern photocatalytic deoxygenation technique to remove an unwanted tertiary hydroxyl group acs.org.

These advanced synthetic efforts provide a library of precisely labeled isotopologues, offering invaluable tools for understanding complex chemical processes.

Total Synthesis of this compound-Derived Compounds

The total synthesis of complex this compound-derived compounds expands the utility of the this compound scaffold for various applications.

Synthesis of this compound-Based Cyclic Carbonates

The synthesis of this compound-based cyclic carbonates represents a significant advancement, particularly for their potential as monomers in bio-based polymers. The first reported synthesis of α-pinane carbonate from an α-pinene derivative highlights this area scispace.comresearchgate.netresearchgate.netx-mol.comrsc.org.

The synthesis involves the carboxylation of α-pinanediol with dimethyl carbonate (DMC) scispace.comresearchgate.netresearchgate.net. This reaction is carried out under base catalysis, utilizing triazabicyclodecene guanidine (B92328) (TBD) as the catalyst scispace.comresearchgate.netresearchgate.net. This process yields α-pinane carbonate as a white crystalline solid scispace.comresearchgate.net.

Table 1: Synthesis Parameters and Yield for α-Pinane Carbonate

Reactant:DMC Molar RatioCatalyst (TBD) Loading (wt% of pinanediol)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1:6590681.1 ± 2.898.7
Source: scispace.comresearchgate.net

The formation of the cyclic carbonate is confirmed by the presence of a C=O peak at 1794 cm⁻¹ in FTIR spectra scispace.comresearchgate.net. Upon base hydrolysis, α-pinane carbonate regenerates pinanediol, confirming its structure scispace.comresearchgate.net. This this compound carbonate is envisioned as a potential monomer for ring-opening copolymerization to produce poly(α-pinane carbonate), a bio-based thermoplastic that could serve as a sustainable alternative to petroleum-derived polycarbonates scispace.comresearchgate.net.

Synthesis of this compound-Based Amino Alcohols and Diols

This compound-based amino alcohols and diols are crucial compounds due to their roles as chiral building blocks, catalysts, and intermediates in the synthesis of diverse bioactive molecules mdpi.comresearchgate.netthieme-connect.comacs.orgbeilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net.

Synthesis of Amino Alcohols:

From (+)-Nopinone: Regioisomeric amino alcohols, such as 3-MAP and 2-MAP, can be synthesized from (+)-nopinone, which is readily derived from (−)-β-pinene mdpi.comresearchgate.netacs.org. The synthesis of 3-MAP involves converting (+)-nopinone to the corresponding α-ketooxime, followed by reduction to the primary amino alcohol acs.org. These compounds have been successfully applied as chiral catalysts in the asymmetric addition of diethylzinc to aldehydes mdpi.comresearchgate.net.

Trifluoromethylated Amino Alcohols: Novel trifluoromethylated β-amino alcohols based on this compound monoterpenoids have been synthesized mdpi.com. This involves the nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3) to β-keto-benzyl-O-oximes derived from (+)-nopinone, followed by stereoselective reduction to the corresponding α-trifluoromethyl-β-amino alcohols mdpi.com.

1,3-Amino Alcohols: this compound-based 1,3-amino alcohols can be prepared from this compound-based β-amino acid derivatives through two-step syntheses researchgate.net. These compounds are excellent building blocks for synthesizing various heterocyclic derivatives researchgate.net.

1,4-Amino Alcohols: A new library of this compound-based 1,4-amino alcohols has been synthesized via aldol condensation of (+)-nopinone with 2-pyridinecarboxaldehyde, followed by diastereoselective reduction and hydrogenation thieme-connect.com.

Synthesis of Diols:

This compound-Based 2-Amino-1,3-Diols: A library of this compound-based 2-amino-1,3-diols has been synthesized stereoselectively beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netresearchgate.net. Key starting materials include isopinocarveol (prepared from (−)-α-pinene) and commercially available (1R)-(−)-myrtenol beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netresearchgate.net. The synthesis typically involves carbamate formation followed by a stereoselective aminohydroxylation process beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netresearchgate.net.

Hydrolysis of Oxazolidines: The reduction or alkaline hydrolysis of this compound-fused oxazolidin-2-ones, derived from the aforementioned processes, yields primary and secondary 2-amino-1,3-diols beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netresearchgate.net. These diols can then undergo regioselective ring closure with aldehydes like formaldehyde (B43269) or benzaldehyde to form this compound-condensed oxazolidines beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netresearchgate.net.

Table 2: Representative this compound-Based Amino Alcohol and Diol Syntheses

Starting MaterialTarget Compound ClassKey Reactions/MethodologiesYield/StereoselectivityReference
(−)-β-PineneChiral AminodiolsOzonolysis to (+)-nopinone, reduction, stereoselective epoxidation, ring opening with aminesHigh yield, excellent isomeric purity mdpi.comresearchgate.netacs.org
(+)-NopinoneTrifluoromethylated Amino AlcoholsNucleophilic addition of Ruppert–Prakash reagent, reduction82–88% yields mdpi.com
(−)-α-Pinene, (1R)-(−)-Myrtenol2-Amino-1,3-DiolsCarbamate formation, stereoselective aminohydroxylationStereoselective synthesis beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netresearchgate.net
(+)-Nopinone1,4-Amino AlcoholsAldol condensation, diastereoselective reduction, hydrogenationNot specified but effective as chiral ligands thieme-connect.com

Synthesis of this compound-Derived Bis-Phosphines

The synthesis of this compound-derived bis-phosphines is a significant area of research due to their utility as chiral ligands in enantioselective catalysis. A novel approach to synthesizing rigid bicyclic chiral bis-phosphines from α-pinene has been developed, addressing challenges encountered in previous methodologies sciforum.netresearchgate.netsciforum.net.

This advanced synthetic strategy leverages spiro-epoxides as crucial intermediates. The process commences with the transformation of α-pinene into either isopinocamphone (B82297) or verbanone, both of which are ketones sciforum.netresearchgate.net. Verbenone (B1202108) can be obtained through the oxidation of α-pinene, while verbanone is derived from the hydrogenation of verbenone sciforum.net. Isopinocamphone is synthesized from α-pinene via a two-step reaction involving hydroboration/oxidation to isopinocampheol, followed by oxidation to the ketone sciforum.net.

The ketones are then converted into spiro-epoxides, a key step often achieved through the Corey-Chaykovsky reaction sciforum.net. Subsequent controlled reduction of these spiro-epoxides yields allylic alcohols. The final stage involves the transformation of these allylic alcohols into bis-phosphines using established methods sciforum.net. Earlier synthetic attempts faced difficulties with the nucleophilic substitution of secondary hydroxyl groups. The improved approach overcomes this by introducing the diphenylphosphine (B32561) group through the nucleophilic substitution of a mesylate on a primary hydroxyl group sciforum.net. This involves converting the primary hydroxyl group to a mesylate, followed by substitution with diphenylphosphine (typically protected as a borane (B79455) adduct), and a final deprotection step researchgate.net.

Biocatalytic and Biotechnological Production Routes

Microbial cell factories and cell-free systems represent sustainable and efficient alternatives to traditional chemical synthesis for producing pinene and its derivatives. These biotechnological routes offer advantages in terms of raw material dependency and environmental impact.

Microbial Cell Factory Engineering for Pinene Production

Metabolic engineering of microorganisms has emerged as a sustainable method for pinene production, addressing the limitations of extraction from natural plant sources nih.govd-nb.inforesearchgate.net. The biosynthesis of pinene in these engineered systems primarily involves the enzymes geranyl diphosphate (B83284) synthase (GPPS) and pinene synthase (PS), which convert isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into pinene nih.govd-nb.infoontosight.aiacs.orgfrontiersin.orgmdpi.com.

Various microbial hosts have been engineered for this purpose, with Escherichia coli being a widely utilized platform acs.orgfrontiersin.orgmdpi.comnih.govacs.orgmdpi.comgreencarcongress.comfrontiersin.orgfrontiersin.org. Initial efforts in E. coli involving the mevalonate (B85504) (MVA) pathway, GPPS, and PS genes yielded 5.44 mg/L of pinene in shake-flask cultures d-nb.info. Significant advancements have been made, with engineered E. coli strains achieving up to 436.68 mg/L of pinene in a 5 L batch fermenter, demonstrating a mean productivity of 14.55 mg/L/h researchgate.netnih.govfrontiersin.org. This productivity is currently considered the maximum reported in the literature researchgate.netnih.gov.

Strategies to enhance pinene production in microbial cell factories include:

Protein Fusions: Constructing GPPS-PS protein fusions has been shown to increase pinene yields (e.g., to 32 mg/L in E. coli), as this approach can reduce the inhibition of GPPS by its intermediate, geranyl diphosphate (GPP) acs.orgacs.orgmdpi.com.

Pathway Optimization: Overexpression of key enzymes within the methylerythritol phosphate (B84403) (MEP) pathway and optimization of ribosome binding sites have led to improved titers nih.gov.

Rational Design: Employing rational design models to optimize gene copy numbers and integration sites within the host chromosome has proven effective in enhancing pinene biosynthesis researchgate.netnih.gov.

Beyond E. coli, other microorganisms have also been successfully engineered:

Rhodobacter sphaeroides : This purple non-sulfur photosynthetic bacterium, engineered to express GPPS-PS fusion and overexpress MEP pathway enzymes, produced 539.84 μg/L of pinene nih.gov.

Deinococcus radiodurans R1 : An extremophile bacterium, D. radiodurans R1, was engineered to produce 3.2 ± 0.2 mg/L of pinene from glycerol, showcasing its potential as a robust host nih.govresearchgate.net.

Yarrowia lipolytica : This oleaginous yeast demonstrated α-pinene production of 19.6 mg/L using glucose, and notably higher titers of 33.8 mg/L from waste cooking oil and 36.1 mg/L from lignocellulosic hydrolysate, representing the highest reported titers in yeast from these feedstocks nih.gov.

Cyanobacteria : Strains like Synechococcus sp. PCC 7002 and Synechocystis sp. PCC 6803 have been metabolically engineered for β-pinene production, highlighting their potential for sustainable biofuel applications wisconsin.edu.

Table 1: Pinene Production in Engineered Microbial Cell Factories

MicroorganismFeedstock/ConditionsPinene TiterProductivity (if available)Reference
E. coliShake-flask5.44 mg/L- d-nb.info
E. coli (HSY009)24h Flask culture49.01 mg/L- researchgate.netnih.gov
E. coli (HSY012)5L Batch Fermenter436.68 mg/L14.55 mg/L/h researchgate.netnih.govfrontiersin.org
E. coliGPPS-PS fusion32 mg/L- acs.orgacs.orgmdpi.com
Rhodobacter sphaeroidesPhototrophic539.84 μg/L- nih.gov
Deinococcus radiodurans R1Glycerol (minimal medium)3.2 ± 0.2 mg/L- nih.govresearchgate.net
Yarrowia lipolyticaGlucose19.6 mg/L- nih.gov
Yarrowia lipolyticaWaste cooking oil33.8 mg/L- nih.gov
Yarrowia lipolyticaLignocellulosic hydrolysate36.1 mg/L- nih.gov

Cell-Free Systems for Pinene Biosynthesis

Cell-free metabolic engineering (CFME) represents a powerful and robust platform for the biomanufacturing of chemicals, including pinene acs.orgmdpi.comacs.orgnih.gov. This approach offers several key advantages over in vivo synthesis, primarily by decoupling cell growth from product formation and providing enhanced modular control over the biosynthetic pathways acs.orgnih.gov.

In cell-free systems, pinene can be synthesized from readily available substrates like glucose acs.orgacs.org. The core biosynthetic pathway involves the conversion of acetyl-CoA to IPP and DMAPP via either the mevalonate (MEV) pathway or the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, followed by the action of GPPS and PS to cyclize these intermediates into pinene acs.org.

Research findings highlight the optimization efforts in cell-free pinene production:

Reaction Mixture Optimization: Studies have shown that optimizing the composition of the cell-free reaction mixture, particularly parameters such as ammonium (B1175870) acetate (B1210297), NAD+, and NADPH, can significantly increase pinene production (e.g., by 57%) acs.orgnih.gov.

Enzyme Combinations: The simultaneous addition of Escherichia coli lysate overexpressing specific enzymes—including 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, SufBCD Fe-S cluster assembly protein, and isopentenyl-diphosphate isomerase—along with Pinus taeda pinene synthase, has led to improved pinene yields acs.orgnih.gov.

High Productivity: A notable achievement in cell-free pinene biosynthesis is the production of 1256.31 ± 46.12 mg/L of pinene with a remarkable productivity of 104.7 mg/L/h acs.orgnih.gov. This represents a significant improvement, being almost 1.2-fold faster than any system reported previously acs.orgnih.gov.

Cell-free systems are also valuable tools for the rapid prototyping and optimization of metabolic pathways by allowing for the testing of different enzyme combinations nih.gov.

Table 2: Pinene Production in Cell-Free Systems

System TypeSubstrateKey Optimization ParametersPinene TiterProductivityReference
Cell-FreeGlucoseAmmonium acetate, NAD+, NADPH1256.31 ± 46.12 mg/L104.7 mg/L/h acs.orgnih.gov

Biotransformation of Pinene and its Derivatives

Microbial biotransformation offers a powerful and often highly specific route for converting inexpensive monoterpenes like pinene into more valuable oxygenated derivatives and other compounds nih.govmdpi.comnih.gov. This process leverages the enzymatic machinery of microorganisms to perform targeted chemical modifications.

A wide array of microorganisms and enzymes have been investigated for their ability to biotransform α-pinene and its enantiomers into various products:

Absidia corulea MTCC 1335 : This fungus has been shown to transform both (−)-α-Pinene and (+)-α-Pinene into α-terpineol and isoterpineol. A 54.69% conversion of (+)-α-Pinene to α-Terpineol was observed after 72 hours of incubation nih.gov.

Aspergillus niger : This fungus selectively transforms α-pinene into verbenone, verbenol (B1206271), and α-terpineol. It can also convert β-pinene specifically to α-terpineol nih.gov.

Chrysosporium pannorum : A cold-adapted fungus, C. pannorum, acts as a biocatalyst for the oxidation of α-pinene, producing commercially valuable molecules such as verbenol and verbenone. Sequential addition of the substrate over three days significantly increased the yields to 722 mg/L for verbenol and 176 mg/L for verbenone mdpi.com.

Candida tropicalis MTCC 230 : This strain demonstrated efficient bioconversion of α-pinene to (+)-α-terpineol, achieving a concentration of 0.5 g/L and a 77% conversion rate within 96 hours mdpi.com.

Hormonema sp. UOFS Y-0067 : This yeast, isolated from pine tree samples, produced trans-verbenol (B156527) (0.4 g/L) and verbenone (0.3 g/L) from α-pinene biotransformation in 72 hours mdpi.com.

Cladosporium cladosporides (MTCC 1003) : This microorganism showed specific transformation of (+)-α-pinene to (+)-verbenone, with an 86.8 ± 3.0% conversion rate in 7 days, with verbenol identified as an intermediate product eurekaselect.com.

Paenibacillus popilliae 1C and Streptomyces rochei AB1 : These bacterial strains exhibit distinctive biocatalytic capacities toward α-pinene, leading to a diverse range of hydrocarbon and oxygenated monoterpene products. These include verbenene, isocarveol, E-2,3-epoxycarane, γ-terpinene, dehydrolinalool, α-campholene aldehyde, menthol, carvacrol, limonene (B3431351) dioxide, piperitenone, ocimenol, trans-verbenol, p-cymen-8-ol, α-terpineol, myrtenol, verbenone, trans-sobrerol, D-limonene, and pinocarvone (B108684) biotechrep.ir.

Gluconobacter japonicus MTCC 12284 : This newly identified acetic acid bacterial strain biotransformed α-(+)-pinene into verbenol, verbenone, alpha terpineol, and trans-sobrerol. It achieved a 95.6% substrate conversion to verbenone (6.2 mg from 1% v/v α-(+)-pinene) in 7 days journalijdr.com.

Armillaria mella : This fungus, along with a Cytochrome P450 mutant from Bacillus megaterium (CYP102A1 A74G/L188Q mutant, P450-BM3/2M), can convert α-pinene into sobrerol (B1217407) rsc.org.

Acinetobacter calcoaceticus : Semirational enzyme engineering of cyclohexanone (B45756) monooxygenase from A. calcoaceticus enabled the biosynthesis of a verbanone-based lactone from α-pinene, which is a key intermediate for pinene-derived polyesters d-nb.info.

Alpha-pinene (B124742) lyase : This enzyme plays a role in the degradation of alpha-pinene, catalyzing its conversion into α-pinene oxide, which then undergoes rearrangement to form pinocamphone (B1236806) or other related compounds ontosight.ai.

Filamentous fungi are frequently employed for the hydroxylation of monoterpene substrates, demonstrating their versatility in these biotransformation processes nih.gov. This highlights the potential of microorganisms to perform highly specific conversions, often starting from low-value substrates to yield high-value products for various industries nih.gov.

Table 3: Biotransformation of Pinene and its Derivatives

Microorganism/EnzymeSubstrateMain ProductsConversion/Yield (if available)Reference
Absidia corulea MTCC 1335(−)-α-Pinene, (+)-α-Pineneα-Terpineol, Isoterpineol54.69% conversion of (+)-α-Pinene to α-Terpineol nih.gov
Aspergillus nigerα-PineneVerbenone, Verbenol, α-TerpineolSelective conversion nih.gov
Aspergillus nigerβ-Pineneα-TerpineolSelective conversion nih.gov
Chrysosporium pannorumα-PineneVerbenol, VerbenoneVerbenol: 722 mg/L, Verbenone: 176 mg/L mdpi.com
Candida tropicalis MTCC 230α-Pinene(+)-α-Terpineol0.5 g/L, 77% conversion mdpi.com
Hormonema sp. UOFS Y-0067α-PineneTrans-Verbenol, VerbenoneTrans-Verbenol: 0.4 g/L, Verbenone: 0.3 g/L mdpi.com
Cladosporium cladosporides MTCC 1003(+)-α-Pinene(+)-Verbenone86.8 ± 3.0% conversion eurekaselect.com
Paenibacillus popilliae 1C & Streptomyces rochei AB1α-PineneDiverse oxygenated monoterpenes- biotechrep.ir
Gluconobacter japonicus MTCC 12284α-(+)-PineneVerbenol, Verbenone, α-Terpineol, Trans-Sobrerol6.2 mg Verbenone from 1% v/v α-(+)-Pinene, 95.6% conversion journalijdr.com
Armillaria mella / Cytochrome P450 mutantα-PineneSobrerol- rsc.org
Cyclohexanone monooxygenase (A. calcoaceticus)α-PineneVerbanone-based lactone39% conversion in shake flask d-nb.info
Alpha-pinene lyaseα-Pineneα-Pinene oxide, Pinocamphone- ontosight.ai

Reaction Mechanisms and Chemical Transformations

Isomerization and Rearrangement Reactions

Isomerization and rearrangement reactions of pinane-derived compounds are often driven by factors such as acid catalysis or thermal energy, leading to the formation of structurally diverse products.

Acid-Catalyzed Transformations of this compound Terpenoids

Acid-catalyzed transformations of this compound terpenoids, particularly pinene epoxides, are well-studied due to their synthetic utility. The isomerization of α-pinene epoxide, for instance, can yield a range of products depending on the catalyst and reaction conditions. Key products include campholenic aldehyde and carveol (B46549) (specifically trans-carveol), along with minor amounts of fencholenic aldehyde, pinocarveol, and isopinocamphone (B82297) researchgate.netnih.govliverpool.ac.ukresearchgate.net. Similarly, β-pinene epoxide can isomerize to myrtanal, myrtenol (B1201748), and perillyl alcohol nih.govacs.orgnih.govacs.org.

The selectivity of these reactions is significantly influenced by the nature of the acid catalyst (Lewis vs. Brønsted acidity) and the solvent polarity researchgate.netliverpool.ac.ukresearchgate.netresearchgate.netrsc.orgscispace.com. Lewis acid sites tend to favor the formation of campholenic aldehyde from α-pinene epoxide, particularly in non-polar solvents like toluene (B28343) or benzene (B151609) researchgate.netresearchgate.netrsc.org. For example, studies have shown that Fe-supported catalysts can achieve high selectivity for campholenic aldehyde from α-pinene epoxide, with yields reaching 87% at 100% conversion under mild conditions using methyltrioxorhenium(VII) in α,α,α-trifluorotoluene researchgate.netscispace.com. Ti-MCM-22 catalysts have also demonstrated high selectivity (up to 96%) for campholenic aldehyde researchgate.netresearchgate.netrsc.org. Conversely, Brønsted acid sites and polar solvents (e.g., N,N-dimethylacetamide) promote the formation of trans-carveol researchgate.netliverpool.ac.ukresearchgate.net.

Table 1: Representative Products and Selectivities from Acid-Catalyzed Isomerization of Pinene Epoxides

Starting EpoxideMain Product(s)Catalyst Type (Example)Solvent (Example)Selectivity (Typical Range)Reference
α-Pinene EpoxideCampholenic AldehydeLewis Acid (Fe³⁺, Ti-MCM-22, MTO)Non-polar (Toluene, α,α,α-trifluorotoluene)50-96% researchgate.netnih.govresearchgate.netresearchgate.netrsc.orgscispace.com
α-Pinene Epoxidetrans-CarveolBrønsted Acid (Heteropoly Acid)Polar (Acetone, N,N-dimethylacetamide)Up to 80% researchgate.netliverpool.ac.ukresearchgate.net
β-Pinene EpoxideMyrtanal, Myrtenol, Perillyl AlcoholFe³⁺-Myrtanal most favorable nih.govacs.orgnih.govacs.org

Thermodynamic analyses suggest that the transformation of both α- and β-pinene epoxides into aldehydes is generally more spontaneous and favorable than their transformation into alcohols across a range of temperatures nih.gov.

Thermal Rearrangement of this compound Isomers

The thermal rearrangement of this compound isomers has been investigated, revealing distinct pathways depending on the specific isomer. For instance, the thermal isomerization of cis-pinane (B1246623) and trans-pinane leads primarily to acyclic isomers, specifically β-citronellene and isocitronellene (B1251754) rsc.orgnih.gov. Computational studies indicate that a stepwise retro-[2+2]-cycloaddition mechanism, proceeding via biradical intermediates, is energetically favored over a concerted mechanism rsc.org. This biradical pathway involves a gauche ring opening of the cyclobutane (B1203170) ring, which has significantly lower activation barriers compared to an anti ring opening rsc.org. These mechanistic insights align well with experimental observations regarding the differing reactivities and selectivities of cis- and trans-pinane in forming β-citronellene and isocitronellene rsc.orgnih.gov.

Thermal degradation of α-pinene, a common this compound derivative, is a complex, temperature-dependent process. At moderate temperatures (e.g., 350-500°C), α-pinene undergoes isomerization and rearrangement to form monoterpenes such as dipentene (B1675403) (racemic limonene), ocimene, and alloocimene acs.orgscirp.orgnih.govscirp.org. As temperatures increase (e.g., 600-700°C), aliphatic hydrocarbons are formed, followed by aromatic hydrocarbons above 700°C scirp.org. Studies have shown that the pyrolysis of α-pinene at 500°C and atmospheric pressure yields a diolefin, 3,7-dimethyl-1,6-octadiene, and two cyclic monoolefins, 1-cis-2-dimethyl-cis-3-isopropenylcyclopentane and 1-cis-2-dimethyl-exo-3-isopropenylcyclopentane acs.org.

Table 2: Major Products of Thermal Rearrangement of this compound and α-Pinene

Starting CompoundTemperature RangeMajor ProductsMechanism InsightsReference
cis-Pinane, trans-Pinane-β-Citronellene, IsocitronelleneStepwise retro-[2+2]-cycloaddition via biradicals (gauche ring opening favored) rsc.orgnih.gov
α-Pinene350-500°CLimonene (B3431351), Ocimene, AlloocimeneIsomerization, rearrangement acs.orgscirp.orgnih.govscirp.org
α-Pinene500°C (atmospheric pressure)3,7-dimethyl-1,6-octadiene, 1-cis-2-dimethyl-cis-3-isopropenylcyclopentane, 1-cis-2-dimethyl-exo-3-isopropenylcyclopentaneFree radical mechanism acs.org

Isomerization of Pinene Epoxides

As discussed under acid-catalyzed transformations, the isomerization of α- and β-pinene epoxides is a significant area of study. These reactions are typically catalyzed by various acidic materials, including Lewis acids (e.g., Fe³⁺, ZnBr₂), Brønsted acids (e.g., heteropoly acids), and zeolites researchgate.netnih.govliverpool.ac.ukresearchgate.netacs.orgnih.govacs.orgresearchgate.netrsc.orgscispace.com.

For α-pinene epoxide, the primary products are campholenic aldehyde and trans-carveol researchgate.netnih.govliverpool.ac.ukresearchgate.netresearchgate.netrsc.orgscispace.com. The formation of campholenic aldehyde is often favored by Lewis acid sites, while trans-carveol is promoted by Brønsted acid sites researchgate.netresearchgate.netrsc.org. Computational studies on the isomerization of α- and β-pinene epoxides with Fe³⁺ catalysts have provided insights into the reaction mechanisms and thermodynamic favorability of different products. For β-pinene epoxide, myrtanal, myrtenol, and perillyl alcohol are key products, with myrtanal formation being the most thermodynamically favorable nih.govacs.orgnih.gov. The reaction mechanism often involves coordination of the epoxide oxygen to the metal center, followed by rearrangement steps acs.orgnih.gov.

Oxidation Reactions and Pathways

Oxidation reactions of pinene, particularly ozonolysis and reactions with hydroxyl radicals, are critical processes in atmospheric chemistry, leading to the formation of various oxygenated organic compounds and secondary organic aerosols (SOA).

Ozonolysis of Pinene and Product Formation

The ozonolysis of α-pinene and β-pinene proceeds via the "Criegee mechanism," initiating with the cycloaddition of ozone to the alkene double bond, forming a primary ozonide (POZ) researchgate.netaip.org. This unstable POZ rapidly decomposes into a carbonyl compound and a Criegee intermediate (CI) researchgate.netaip.org.

For α-pinene ozonolysis, major gaseous products include pinonaldehyde, formaldehyde (B43269) (HCHO), and acetone (B3395972) aip.orgcopernicus.orgacs.org. Other identified products include pinic acid, pinonic acid, and highly oxygenated organic molecules (HOMs), which are crucial precursors for secondary organic aerosol (SOA) formation acs.orgpsu.eduresearchgate.netacs.orgacs.orgpnas.orgkarsa.finih.govnih.gov. The yield of pinonaldehyde from α-pinene ozonolysis can vary significantly, with reported values ranging from 0.14 to 0.53 aip.org. Some studies indicate that the formation of pinonaldehyde can be influenced by relative humidity aip.orgacs.org. The primary ozonide cleavage yields carbonyl oxides, and for both α- and β-pinene ozonolysis, hydrogen migration to hydroperoxides is the dominant pathway over ring closure to dioxiranes aip.org. Stabilized carbonyl oxides are also formed, with estimated yields of 0.34 for α-pinene and 0.22 for β-pinene aip.org.

For β-pinene ozonolysis, the main products identified are nopinone (B1589484) and formaldehyde aip.org.

Table 3: Major Products and Yields from Pinene Ozonolysis

Pinene IsomerMajor Gaseous ProductsTypical Yields (Gaseous)Other Significant Products (SOA Precursors)Reference
α-PinenePinonaldehyde, Formaldehyde, AcetonePinonaldehyde: 0.14-0.53; HCHO: 0.20-0.76; Acetone: 0.12-0.13Pinic acid, Pinonic acid, Hydroxy pinonaldehyde, HOMs, Dimers, α-pinene oxide aip.orgcopernicus.orgacs.orgpsu.eduresearchgate.netacs.orgacs.orgpnas.orgkarsa.finih.govnih.govaip.orgacs.org
β-PineneNopinone, FormaldehydeNopinone: 0.16-0.40; HCHO: 0.42-0.76- aip.org

α-Pinene ozonolysis is considered one of the most efficient systems for SOA generation in the atmosphere, significantly contributing to atmospheric particle formation researchgate.netacs.orgpsu.eduresearchgate.netacs.orgpnas.orgkarsa.finih.govnih.govnih.govacs.org.

OH-Initiated Atmospheric Oxidation Mechanisms

The reaction of pinene with hydroxyl radicals (OH) is a primary atmospheric degradation pathway during daytime copernicus.orgsci-hub.st. The mechanism typically begins with the addition of the OH radical to the double bond of the monoterpene, forming β-hydroxy alkyl radicals copernicus.orgacs.orgacs.orgsci-hub.stresearchgate.netrsc.orgcapes.gov.brresearchgate.netrsc.org. This initial addition accounts for approximately 90% of the reaction for α-pinene rsc.orgcapes.gov.brresearchgate.net. Subsequent reactions involve the addition of oxygen to form peroxy radicals (RO₂), which then react further with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals copernicus.orgacs.orgsci-hub.stresearchgate.netrsc.org.

For α-pinene, the most important degradation product is pinonaldehyde, along with smaller amounts of acetone, formaldehyde, campholenealdehyde, and acetaldehyde (B116499) copernicus.orgnih.govresearchgate.net. Other products include formic acid and organic nitrates rsc.orgcapes.gov.br. Product yields for α-pinene + OH photooxidation can be variable, with pinonaldehyde yields ranging from 0.06 to 0.87 in laboratory studies copernicus.org. Theoretical studies predict varying product yields depending on NOₓ levels; for example, under typical laboratory conditions, predicted molar yields include 35.7% pinonaldehyde, 18.8% formaldehyde, and 17.9% acetone, while under lower atmospheric NO levels, pinonaldehyde yield can be higher (59.5%) rsc.orgcapes.gov.br.

For β-pinene, nopinone and formaldehyde are the most abundant products, with acetone and acetaldehyde being minor compounds nih.gov.

Table 4: Major Products and Predicted Yields from OH-Initiated Oxidation of α-Pinene

ProductPredicted Molar Yield (Typical Lab Conditions) rsc.orgcapes.gov.brPredicted Molar Yield (Low NO Atmospheric Conditions) rsc.orgcapes.gov.brReference
Pinonaldehyde35.7%59.5% rsc.orgcapes.gov.br
Formaldehyde18.8%12.6% rsc.orgcapes.gov.br
Acetone17.9%11.9% rsc.orgcapes.gov.br
Organic Nitrates19.0%13.1% rsc.orgcapes.gov.br
Other (hydroxy)carbonyls25.9%16.4% rsc.orgcapes.gov.br
C₁ and C₂ Carboxylic Acids17.2%Negligible rsc.orgcapes.gov.br
CO₂30.7%8.7% rsc.orgcapes.gov.br

The OH-initiated oxidation of pinenes plays a significant role in atmospheric chemistry by contributing to the formation of tropospheric ozone (via NO₂ photolysis) and oxygenated volatile organic compounds (OVOCs), which are precursors for secondary organic aerosols (SOAs) copernicus.orgacs.orgresearchgate.netresearchgate.net.

Selective Aerobic Oxidation of Pinene

Selective aerobic oxidation of pinene, especially α-pinene and β-pinene, is a complex radical process that can yield a variety of oxygenated products. This transformation often proceeds via two distinct pathways: allylic oxidation and epoxidation of the carbon-carbon double bond nih.govnih.govwikidata.org.

In the thermal autoxidation of α-pinene, four different types of peroxyl radicals are generated, with the verbenyl peroxyl radical being the most abundant nih.govnih.gov. These peroxyl radicals propagate a radical chain, leading to the formation of hydroperoxides, alcohols, and ketones nih.govnih.gov. Key products include α-pinene oxide, verbenyl hydroperoxide, verbenol (B1206271), and verbenone (B1202108) nih.govnih.gov. The efficiency of these pathways depends on the structure of the peroxyl radical nih.gov. For instance, the addition of peroxyl radicals to the C=C bond yields epoxide products and alkoxyl radicals, which can further produce alcohols and ketones nih.gov.

Catalytic systems, such as carbon nanotubes (CNTs) and nitrogen-doped CNTs (NCNTs), have demonstrated efficacy in the selective aerobic oxidation of α-pinene using molecular oxygen as the terminal oxidant wikidata.org. These catalysts can enhance either epoxidation or allylic oxidation pathways, leading to varied product distributions wikidata.org. Similarly, metalloporphyrins can catalyze the aerobic oxidation of β-pinene, initiating the process through active radical intermediates formed from hydroperoxide decomposition uni.lu. These radicals abstract weakly bonded allylic hydrogen atoms, leading to allylic hydroperoxidation, hydroxylation, and epoxidation products uni.lu.

Product ClassExamplesKey Features
HydroperoxidesVerbenyl hydroperoxide, Pinenyl hydroperoxide, Myrtenyl hydroperoxide, Pinocarvyl hydroperoxideIntermediates formed from the reaction of alkyl radicals with molecular oxygen. nih.govnih.gov
Epoxidesα-Pinene oxideFormed by the addition of peroxyl radicals to the C=C bond. nih.govnih.gov
AlcoholsVerbenol, Pinocarvol, MyrtenolGenerated from alkoxyl radicals or reduction of hydroperoxides. nih.govnih.govnih.gov
KetonesVerbenone, Pinocarvone (B108684), MyrtenalFormed from alkoxyl radicals, often via abstraction of α-hydrogen atoms by oxygen. nih.govnih.govnih.gov

Hydrolysis of Pinene-Derived Organic Nitrates

Pinene-derived organic nitrates (ONs) are atmospherically relevant compounds whose hydrolysis is considered an important loss mechanism for organic nitrate (B79036) species, impacting tropospheric NOx levels hznu.edu.cnwikipedia.orgfishersci.cawikipedia.org. The hydrolysis of these organic nitrates is typically acid-catalyzed hznu.edu.cnwikipedia.orgfishersci.ca.

Research has elucidated the reaction mechanisms and rate constants for the hydrolysis of various monoterpene-derived ONs, including those derived from α-pinene wikipedia.orgfishersci.cawikipedia.org. Tertiary and secondary organic nitrates primarily undergo hydrolysis via a unimolecular, specific acid-catalyzed (S1) mechanism fishersci.cawikipedia.org. In contrast, the hydrolysis of primary organic nitrates involves a competition between S1 and bimolecular (S2) mechanisms fishersci.cawikipedia.org. The hydrolysis lifetimes for fast-hydrolyzable ONs can range from minutes to several hours, depending on factors such as pH, alkyl substitution numbers, functional groups, and carbon skeletons wikipedia.orgfishersci.cawikipedia.org. For instance, a synthesized α-pinene nitrate standard exhibited hydrolysis lifetimes ranging from 8.3 minutes at acidic pH (0.25) to 8.8 hours at neutral pH (6.9) hznu.edu.cnwikipedia.org.

Hydrogenation and Reduction Strategies

Hydrogenation is a key strategy for converting unsaturated pinenes into the saturated this compound scaffold. The hydrogenation of α-pinene yields this compound, which exists as a pair of chiral diastereomers: cis-pinane and trans-pinane dntb.gov.uathegoodscentscompany.com.

Catalytic hydrogenation plays a crucial role in this transformation. For example, amphiphilic Ni-based catalysts have been successfully employed for the aqueous-phase hydrogenation of α-pinene, achieving high conversion rates (up to 99.7%) and excellent selectivity (up to 95.1%) for cis-pinane under specific conditions (120 °C, 3 MPa H2 pressure) thegoodscentscompany.com.

Beyond direct hydrogenation, this compound itself can undergo further reduction-related transformations. Autoxidation of this compound with air leads to the formation of 2-pinane hydroperoxides dntb.gov.ua. Subsequent partial reduction of these hydroperoxides yields 2-pinanol (B1220830) dntb.gov.uafishersci.at.

Functionalization of the this compound Scaffold in Organic Synthesis

The this compound scaffold, with its inherent chirality and bicyclic structure, serves as a valuable building block in organic synthesis, particularly for asymmetric synthesis nih.gov. Its functionalization allows for the construction of diverse and complex molecular architectures.

Cross-Metathesis Reactions

While direct cross-metathesis reactions of the fully saturated this compound are not typically discussed, related metathesis reactions involving pinene, the unsaturated precursor, demonstrate the potential for modifying the this compound scaffold. For instance, Grubb's third-generation catalyst has been investigated in the ring-opening polymerization of δ-pinene, showcasing a type of metathesis reaction that can be applied to pinene derivatives dntb.gov.ua. This highlights the utility of metathesis in manipulating the pinene/pinane framework for polymer synthesis and other applications.

Anodic Oxidation Approaches

Anodic oxidation provides a powerful electrochemical method for the functionalization of pinene derivatives, leading to the formation of various oxygenated products. Early studies demonstrated that anodic oxidation of α-pinene in solvents like methanol (B129727) or acetic acid could lead to fragmentation of the cyclobutane ring.

More specifically, anodic oxidation of pinene enol acetate (B1210297), a derivative of α-pinene, has been shown to yield carvone (B1668592) in significant yields (e.g., 64%) dntb.gov.ua. Other approaches involve the anodic oxidation of pinene in acetic acid-sodium acetate solutions using catalysts like RuO2, Pt, or TiO2 anodes, which can produce sobrerol (B1217407) diacetate as a side product and allylic alcohol dntb.gov.ua. The allylic alcohol can then be further oxidized to carvone dntb.gov.ua. The mechanism often involves the generation of N-oxyl radical species from redox mediators, which then abstract hydrogen atoms from the olefinic substrate to form allylic radicals.

Synthesis of Nopinone from Pinene

Nopinone is a crucial chiral intermediate in organic synthesis, particularly for the preparation of various ligands and natural products. Its synthesis primarily involves the oxidative cleavage of the C=C bond in β-pinene. This transformation replaces the exo-methylene functionality of β-pinene with a carbonyl group, making it suitable for subsequent synthetic steps.

Several oxidants have been successfully applied for this reaction:

Ozonolysis: This method involves the [2+3] cycloaddition of ozone to the double bond, followed by the classical Criegee mechanism. A reductive workup of the secondary intermediate yields the carbonyl product, nopinone dntb.gov.ua. This concerted reaction proceeds without isomerization of the pinene scaffold dntb.gov.ua.

Potassium Permanganate (B83412): Acidic potassium permanganate is a commonly used oxidant due to its advantages of simple operation, room temperature reaction, and high conversion and selectivity. In the presence of a surfactant, β-pinene conversion rates exceeding 99% and nopinone selectivity greater than 90% have been reported.

Sodium Periodate (B1199274): Dihydroxylation of the double bond can be initiated by periodate, often supported by catalysts such as RuCl3 or OsO4, as periodate alone may be a weak oxidant for this dihydroxylation step. Further oxidation then leads to nopinone.

Theoretical and Computational Chemistry of Pinane

Quantum Chemical Investigations of Reactivity

Quantum chemical methods are employed to investigate the reactivity of pinane and related compounds by calculating electronic structure, reaction energies, and transition states. These calculations can provide valuable descriptors for analyzing global and local reactivity. For instance, density functional theory (DFT) calculations have been used to obtain quantum-chemical descriptors for the theoretical analysis of the reactivity of pinene and its isomerization products, such as camphene (B42988) and limonene (B3431351). researchgate.net Global reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity, are important tools for understanding the reactivity and stability of molecular systems. researchgate.net

Electronegativity (ν) can be defined based on the change in energy with respect to the number of electrons or through Mulliken's prescription using ionization potential (I) and electron affinity (A): ν = (I + A)/2. researchgate.net Chemical hardness (γ), defined as (I - A)/2, measures the resistance to change in the electron distribution. researchgate.net Global softness (S) is the reciprocal of hardness (S = 1/γ). researchgate.net Electrophilicity (ω) is defined as the square of the electronegativity divided by twice the chemical hardness (ω = ν²/2γ). researchgate.net Fukui functions are also used to predict relative site reactivity within a molecule. researchgate.net

Quantum chemical investigations have been applied to study the thermal rearrangement of cis- and trans-pinane into acyclic isomers like beta-citronellene and isocitronellene (B1251754). researchgate.netrsc.orgrsc.org These studies utilized ab initio multiconfigurational CASSCF and CASSCF MP2 calculations to explore both concerted and stepwise retro-[2+2]-cycloaddition mechanisms. researchgate.netrsc.orgrsc.org The calculations indicated that the stepwise pathway involving biradical intermediates is energetically favored over the concerted mechanism. researchgate.netrsc.orgrsc.org Specifically, a gauche ring opening of the cyclobutane (B1203170) ring in cis- and trans-pinane was found to have significantly lower activation barriers compared to the anti ring opening, aligning well with experimental activation energies and explaining observed differences in reactivity and selectivity. researchgate.netrsc.orgrsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules, providing insights into reaction mechanisms and energetics. DFT calculations have been extensively applied to investigate various reactions involving this compound and its precursors, particularly α-pinene.

DFT Analysis of Hydrogenation Mechanisms

DFT has been employed to investigate the hydrogenation mechanism of pinene, a reaction that yields this compound. researchgate.netresearchgate.netrsc.org These studies aim to understand the changes in structure before and after the reaction, particularly concerning the carbon-carbon double bond in pinene. researchgate.net DFT calculations can identify transition states and provide insights into the stability of intermediates and the energy barriers of different reaction pathways. researchgate.net For instance, DFT studies on the hydrogenation of β-pinene catalyzed by a supported Ni-B catalyst have been conducted to understand the mechanism in heterogeneous systems. rsc.org These calculations can help elucidate the role of the catalyst and reaction conditions on the efficiency and selectivity of the hydrogenation process. researchgate.netrsc.org

DFT Calculations for Isomerization Reactions

DFT calculations have been utilized to study the isomerization reactions of this compound derivatives, such as the acidic isomerization of α-pinene to camphene. researchgate.netresearchgate.net These studies aim to understand the reaction paths and the relative stability of different isomers. researchgate.netresearchgate.net DFT has also been applied to investigate the isomerization of monoterpene epoxides derived from α- and β-pinene, catalyzed by species like Fe³⁺. acs.orgacs.orgfigshare.com These computational approaches help elucidate the reaction mechanisms, identify intermediates, and determine the thermodynamic favorability of different isomerization pathways, such as the transformation of α-pinene epoxide into campholenic aldehyde or carveol (B46549), and β-pinene epoxide into myrtanal or myrtenol (B1201748). acs.orgacs.orgfigshare.com DFT calculations can provide insights into the energy changes and transition states involved in these complex rearrangements. acs.org

DFT and ab initio Methods for Ozonolysis Mechanisms

The ozonolysis of alkenes, including pinene, is a significant atmospheric reaction. DFT and ab initio methods have been employed to study the mechanisms of ozonolysis of α- and β-pinene. aip.orgicm.edu.placs.orgrsc.org These computational studies investigate the formation of primary ozonides, their subsequent cleavage to form carbonyl oxides (Criegee intermediates), and unimolecular reactions of these intermediates. aip.orgrsc.org DFT calculations, often using functionals like B3LYP in conjunction with appropriate basis sets, are used to determine the geometries and energetics of reactants, intermediates, and transition states. aip.orgacs.org Ab initio methods can also be used to provide more accurate energy calculations. icm.edu.plmdpi.com Studies have shown that the ozonolysis of α- and β-pinene follows the Criegee mechanism. aip.org Computational studies have also investigated the reaction of Criegee intermediates with other atmospheric species, such as water. mdpi.com

Computational Analysis of Peroxy Radical Hydrogen Shifts and Ring-Opening

Computational studies, including DFT and coupled cluster methods, have investigated the unimolecular reactions of peroxy radicals formed during the oxidation of α-pinene, such as through ozonolysis or reaction with OH radicals. acs.orgresearchgate.nethelsinki.finih.govnih.gov These studies focus on intramolecular hydrogen shifts and ring-opening mechanisms, which are crucial for the formation of highly oxidized organic compounds in the atmosphere. acs.orgresearchgate.netnih.gov DFT calculations have shown that hydrogen shifts in α-pinene-derived peroxy radicals are relatively slow due to the presence of the strained cyclobutyl ring, which hinders hydrogen transfer. acs.orgresearchgate.netnih.gov Therefore, additional ring-opening mechanisms of the cyclobutyl ring are necessary to explain the formation of observed oxidation products. acs.orgresearchgate.netnih.gov Computational analyses explore possible uni- and bimolecular pathways for this ring opening. acs.orgresearchgate.netnih.gov Studies have also examined the autoxidation mechanisms initiated by OH oxidation, involving sequential peroxy radical hydrogen shifts and O₂ additions, using DFT to understand the rates and yields of these processes. nih.gov

Molecular Dynamics Simulations in this compound Chemistry

Molecular dynamics (MD) simulations are a powerful technique used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into conformational changes, interactions with other molecules or surfaces, and dynamic processes.

While direct MD simulations specifically focused solely on this compound as the primary subject are not extensively detailed in the search results, MD simulations have been applied to study the behavior of related monoterpenes, providing a strong indication of their applicability to this compound chemistry. For instance, MD simulations have been employed to investigate the interaction of various terpenes, including alpha-pinene (B124742), with lipid bilayers acs.orgacs.org. These studies have revealed how terpenes partition into membranes, their packing arrangements along lipid tails, and their effects on bilayer structure and dynamics acs.org. MD simulations have also been used to explore the permeability of plant terpenoids through biological membranes, determining permeability coefficients and understanding the mechanics of transport at an atomic level chemrxiv.orgacs.org. These studies highlight the utility of MD simulations in understanding the biological interactions and transport of molecules structurally similar to this compound.

Furthermore, ReaxFF molecular dynamics simulations, in conjunction with density functional theory (DFT), have been used to examine the high-temperature dissociation of cis-pinane (B1246623) gumed.edu.pl. These simulations provided atomistic insights into the pyrolysis characteristics, identifying predominant reaction pathways involving CC bond cleavage and isomerization to highly active diradicals gumed.edu.pl. The computational findings from these simulations were found to align closely with experimental values for apparent activation energy, demonstrating the capability of MD simulations to accurately model complex reactions of this compound isomers gumed.edu.pl.

MD simulations have also been applied in the study of alpha-pinene adsorption on silica (B1680970) surfaces acs.orgresearchgate.net. These simulations, combined with experimental techniques like Sum Frequency Generation spectroscopy, revealed a rotationally fluid adsorption state of alpha-pinene on silica, influenced by van der Waals contacts and resulting in highly fluxional orientations acs.orgresearchgate.net. This demonstrates the use of MD in understanding the interfacial behavior of this compound-like molecules.

More broadly, MD simulations are routinely used to probe interactions of small organic molecules with lipid membranes and to assess the stability of protein-ligand interactions involving terpenoids acs.orgfrontiersin.org. This suggests that MD could be valuable for studying this compound's interactions in biological or complex chemical environments.

Recent advancements in reaction discovery approaches based on ab initio molecular dynamics and enhanced sampling techniques have been applied to alpha-pinene ozonolysis, successfully identifying established and novel reaction pathways researchgate.net. This indicates the evolving capability of MD simulations to explore complex reaction landscapes of this compound-related compounds without prior assumptions researchgate.net.

Computational Modeling of this compound-Derived Material Properties

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a critical tool for predicting and understanding the properties of materials, including those that could be derived from or incorporate this compound structures. DFT allows for the calculation of electronic structure and related properties, which are fundamental to a material's behavior. numberanalytics.comiisc.ac.in

DFT calculations have been extensively used in theoretical studies of pinene isomers, investigating their reactivity and reaction mechanisms. For example, DFT has been applied to characterize the gas-phase ozonolysis of beta-pinene (B31000), providing insights into the reaction pathways, intermediate species, and product distributions nih.govfigshare.com. DFT studies have also explored the isomerization of alpha-pinene, calculating the energies of formation of carbocations involved in the process and investigating the influence of temperature and solvent researchgate.netresearchgate.net. These theoretical studies contribute to understanding the fundamental chemical transformations that this compound and its isomers undergo, which is essential for designing materials derived from them.

Computational methods are increasingly used in materials science to design and predict the properties of new materials in silico before experimental synthesis mdpi.comnih.gov. This includes using techniques like DFT to understand material behavior at the atomistic scale and determine physical and chemical properties iisc.ac.in. High-throughput screening, often utilizing DFT calculations, is employed to screen large numbers of materials to identify those with specific desired properties numberanalytics.comiisc.ac.in.

While specific examples of computational modeling focused solely on predicting the macroscopic material properties of bulk this compound or directly incorporating this compound into novel material designs are not prominently featured in the search results, the application of computational techniques to study the properties of related terpenes and organic molecules is well-established. For instance, computational studies have investigated the thermodynamic properties of pure alpha-pinene and beta-pinene, including isothermal compressibility and isobaric thermal expansivity, as a function of temperature and pressure acs.org. These studies, combining experimental measurements with modeling approaches like the PC-SAFT model, demonstrate the ability to computationally predict and understand the physical properties of this compound isomers acs.org.

The broader field of computational materials science utilizes DFT and MD simulations to understand and predict a wide range of material properties, including electronic, thermal, and mechanical characteristics numberanalytics.comiisc.ac.innih.govarxiv.org. Given the structural characteristics of this compound, computational modeling could be applied to explore its potential in various material applications, such as polymers, composites, or as a building block for novel functional materials. The insights gained from theoretical studies on this compound's reactivity and interactions (as discussed in Section 4.3) would be invaluable in such materials design efforts.

Computational techniques, including machine learning potentials derived from DFT simulations, are also being developed to combine the accuracy of quantum mechanical methods with the efficiency of classical MD simulations, enabling the study of larger and more complex material systems arxiv.org. This suggests a growing potential for sophisticated computational modeling of this compound-derived materials in the future.

Applications of Pinane and Its Derivatives in Advanced Fields

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Pinane and its derivatives are extensively utilized as chiral auxiliaries and ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceutical and fine chemical industries. The inherent chirality of the this compound scaffold allows for precise control over stereoselectivity in various reactions.

These compounds are employed in a diverse range of enantioselective processes, including allylic alkylation, allylic oxidation, cyclopropanation, reduction of ketones, Heck reactions, and hydrogenations. academie-sciences.frrsc.org For instance, pinene-based amino alcohol chiral auxiliaries have been successfully applied in the enantioselective synthesis of secondary alcohols from aldehydes and diethylzinc (B1219324). rsc.org

Research has demonstrated the effectiveness of enantiopure β-aminoalcohol ligands derived from α-pinene in ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone. These reactions achieved moderate enantiomeric excesses (ee), reaching up to 45%. academie-sciences.fr Furthermore, novel diastereomeric N,P-ligands synthesized from (+)-α-pinene have been evaluated in iridium-catalyzed asymmetric hydrogenation of trisubstituted alkenes, yielding good ee values for certain substrates. rsc.orgrsc.org this compound-based chiral aminodiols, specifically those derived from natural (−)-β-pinene, have also proven to be reliable chiral catalysts in the enantioselective addition of diethylzinc to aldehydes, demonstrating enantioselectivities as high as 87% ee. mdpi.comresearchgate.net Chiral PHOX ligands (phosphine oxides) obtained from α- and β-pinene have been successfully employed as catalysts in the asymmetric transfer hydrogenation of prochiral ketones. beilstein-journals.org

The versatility and effectiveness of this compound-derived chiral auxiliaries and ligands are highlighted by their ability to induce high enantioselectivity in a variety of transformations, making them indispensable tools in modern asymmetric synthesis.

Precursors in Natural Product Synthesis

This compound and its precursors, particularly pinene isomers, serve as crucial building blocks in the synthesis of a wide array of natural and synthetic products. Their abundance in nature, coupled with their distinct structural features and inherent reactivity, positions them as affordable and versatile renewable resources for chemical synthesis. rsc.org

One notable application is their use in the synthesis of carvone (B1668592) (p-mentha-6,8-dien-2-one) isomers, which are significant constituents of essential oils and find use in the food industry and aromatherapy. rsc.org Additionally, pinene-based amino alcohol chiral auxiliaries can lead to secondary alcohols that are key intermediates in the synthesis of natural products such as (+)-(R)-gossonorol, a compound known for its antifungal and antitumor activities. rsc.org

The cross metathesis of β-pinene provides a pathway for the introduction of carbon atoms and polar functional groups, facilitating the synthesis of important compounds like nopol (B1679846) and various amino derivatives. rsc.org Beyond chemical synthesis, advancements in biotechnology have enabled the microbial synthesis of pinene from simple sugars using engineered Escherichia coli. This innovative approach underscores pinene's potential as a precursor for high-energy density biofuels, specifically through the chemical dimerization of pinene to form high-energy density pinene dimers. acs.org

Role in Medicinal Chemistry Research

Pinene derivatives, closely related to the this compound scaffold, have garnered significant attention in medicinal chemistry research due to their diverse biological activities, including promising antifungal and antitumor properties.

Antifungal Activity of Pinene Derivatives

Research has demonstrated the antimicrobial efficacy of pinene and its derivatives against various fungal strains. rsc.orgmdpi.commdpi.comrsc.orgnih.govresearchgate.net Studies have focused on synthesizing and evaluating different series of β-pinene derivatives, including those containing acylthiourea and amide moieties, for their fungicidal activities against agricultural pathogens such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.comrsc.orgnih.govrsc.org

Notable findings include:

Acylthiourea derivatives from β-pinene, specifically compounds 7b and 7d, exhibited potent fungicidal activity against Rhizoctonia solani, with IC50 values of 2.439 μg mL−1 and 1.857 μg mL−1, respectively. These values were comparable to or even superior to the commercial fungicide triadimenol (B1683232) (1.945 μg mL−1). rsc.org

β-pinene-based derivatives incorporating amide or acylthiourea moieties generally showed enhanced antifungal activity against various plant pathogens. mdpi.comnih.gov

Novel β-pinene quaternary ammonium (B1175870) (β-PQA) salts were synthesized and displayed broad-spectrum antifungal activity. For instance, compound 4a demonstrated significant activity against F. oxysporum f. sp. niveum, P. nicotianae var. nicotianae, R. solani, D. pinea, and Fusicoccum aesculi, with EC50 values ranging from 4.50 to 10.92 μg/mL. mdpi.com

N-alkyl hydronopyl diethyl ammonium halide salts, also derived from β-pinene, showed moderate to significant antifungal activity against 11 plant pathogens, with iodine ions and higher molecular weight generally contributing to increased activity. researchgate.net

These findings suggest the potential for developing novel, eco-friendly fungicides based on pinene derivatives.

Table 1: Antifungal Activity of Selected β-Pinene Derivatives

Compound TypeTarget FungusIC50 / EC50 (μg/mL)Reference
Acylthiourea (Compound 7b)Rhizoctonia solani2.439 rsc.org
Acylthiourea (Compound 7d)Rhizoctonia solani1.857 rsc.org
β-PQA Salt (Compound 4a)F. oxysporum f. sp. niveum4.50 mdpi.com
β-PQA Salt (Compound 4a)P. nicotianae var. nicotianae10.92 mdpi.com
β-PQA Salt (Compound 4a)R. solani9.45 mdpi.com
Commercial FungicideRhizoctonia solani1.945 (Triadimenol) rsc.org

Antitumor Activity of Pinene Derivatives

Both α- and β-pinene and their derivatives have been investigated for their antitumor properties. rsc.orgmdpi.comjst.go.jpresearchgate.netmdpi.com

α-pinene has demonstrated anti-proliferative effects on human hepatoma carcinoma BEL-7402 cells, inducing cell cycle arrest in the G2/M phase and downregulating Cdc25C mRNA and protein expression. researchgate.net

A specific α-pinene derivative, GY-1 ((6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl-4-methylbenzenesulfonate), exhibited potent anti-liver cancer activity in vitro with an IC50 of 84.7 μmol/L against BEL-7402 cells. This compound also inhibited tumor growth in vivo in a dose-dependent manner by arresting hepatoma cells in the S phase and inducing apoptosis. researchgate.net

Further studies on α-pinene showed its inhibitory potential on human hepatocellular carcinoma (HepG2) cell propagation, linked to G2/M phase arrest and modulation of miR-221, CDKN1B/P27, and CDKN1C/P57 expression. mdpi.com

β-pinene-based thiazole (B1198619) derivatives have been explored as anticancer agents, demonstrating their ability to induce mitochondrial-facilitated apoptosis in various human cancer cell lines, including cervical carcinoma HeLa cells, colon cancer CT-26, and hepatocarcinoma SMMC-7721 cells. mdpi.com

Certain β-pinene quaternary ammonium (β-PQA) salts exhibited significant cytotoxicity against human colorectal carcinoma HCT-116 and breast cancer MCF-7 cell lines. Compound 4c, for instance, showed particularly strong cytotoxicity with IC50 values of 1.10 μM for HCT-116 and 2.46 μM for MCF-7. mdpi.com

Table 2: Antitumor Activity of Selected Pinene Derivatives

Compound / DerivativeTarget Cell LineIC50 (μM)Reference
α-PineneBEL-7402N/A (inhibitory effect, G2/M arrest) researchgate.net
GY-1 (α-Pinene derivative)BEL-740284.7 researchgate.net
β-PQA Salt (Compound 4c)HCT-1161.10 mdpi.com
β-PQA Salt (Compound 4c)MCF-72.46 mdpi.com
β-Pinene-based thiazole derivativesHeLa, CT-26, SMMC-7721N/A (induce apoptosis) mdpi.com

Sphingolipid Analogues and Therapeutic Applications

While this compound derivatives are not directly described as sphingolipid analogues in the provided literature, their structural features, particularly the presence of amino alcohol functionalities, align with the core structure of sphingolipids. Sphingolipids are a diverse class of lipids, fundamentally based on a lipophilic amino alcohol called sphingosine. thermofisher.com They are integral components of eukaryotic cell membranes and play critical roles in various cellular processes, including signal transduction, cell proliferation, death, migration, and inflammation. thermofisher.commdpi.com

In medicinal chemistry, sphingolipids have emerged as significant therapeutic targets for numerous pathologies, including inflammatory diseases, cystic fibrosis, and various cancers. mdpi.comcsic.es Key bioactive sphingolipids, such as ceramide and sphingosine-1-phosphate (S1P), are central to regulating cell fate, with ceramide typically promoting cell death and S1P supporting cell survival. mdpi.comcsic.es

This compound-based aminodiols, derived from natural (−)-β-pinene, have been synthesized and investigated as chiral catalysts. Beyond their catalytic utility, these aminodiols, which possess 1-amino-2,3-diol functionalities, have demonstrated remarkable pharmacological activities. These include renin-inhibitory activity (as seen in the drug Zankiren®), gastro-protective effects, HIV protease inhibition, and antiviral activity. mdpi.com The presence of these biologically active amino alcohol motifs in this compound derivatives suggests a potential avenue for their exploration or modification into compounds that could modulate sphingolipid pathways or act as novel therapeutic agents in related areas.

Advanced Materials and Polymer Science

This compound and its derivatives are increasingly recognized for their utility in the development of advanced materials, particularly in polymer science. Their unique bicyclic structure and renewable origin make them attractive alternatives to petrochemical-based monomers. rsc.orgcofc.edu

Pinene isomers and their derivatives are employed as bulk chemicals in the materials and polymer industries. rsc.org The olefinic functional group and the chiral bicyclic bridgehead of pinene make it an appealing monomer for various polymerization techniques. rsc.org

Key applications in polymer science include:

Cationic Polymerization: β-pinene can undergo cationic polymerization to yield high molecular weight polymers with desirable thermal properties. For instance, poly(β-pinene) can achieve a high glass transition temperature (Tg) of 130 °C after hydrogenation. rsc.org Environmentally friendly methods using catalysts like TiCl4 have enabled the efficient manufacturing of poly(β-pinene)s. researchgate.net

Polyester (B1180765) Synthesis: α-pinene can be transformed into versatile platform monomers through oxidative reactions, facilitating the synthesis of polyesters via different mechanisms. nih.gov

Ring-opening polymerization of verbanone-based lactone, derived from α-pinene, produces biobased semicrystalline polyesters with tunable glass transition and melting temperatures. nih.gov

Polyesters can also be synthesized through polycondensation, utilizing diols obtained from the oxidative cleavage of α-pinene's double bond. nih.gov

Nopinone (B1589484) lactone (NopL), derived from β-pinene, has been successfully polymerized via ring-opening polymerization, incorporating its bicyclic structure into the polyester backbone and resulting in semicrystalline materials with a melting point around 160 °C. acs.org

Novel Polymer Architectures: A new plastic, poly-delta-pinene, has been developed from pine sap (α-pinene). This involves the synthetic modification of α-pinene to delta-pinene, which then undergoes polymerization. Poly-delta-pinene exhibits a high glass transition temperature (approximately 104 °C) and a unique chiral microstructure featuring gem-dimethylcyclobutane rings. fsu.eduacs.org Controlled ring-opening metathesis polymerization (ROMP) of delta-pinene has also been reported, leading to well-defined polyolefins. acs.org

Bio-based Carbonates: Cyclic α-pinane carbonate, synthesized from an α-pinene derivative, represents a potential monomer for the production of sustainable bio-based poly(this compound carbonate) polymers. rsc.org

High Tg Polymers: Sobrerol (B1217407) methacrylate (B99206) (SobMA), which can be enzymatically converted from α-pinene, has been polymerized to yield polymers with high glass-transition temperatures around 150 °C. rsc.org

Thermoplastic Elastomers: The controlled polymerization of β-pinadiene has successfully retained the bicyclic this compound core within the resulting materials. These polymers exhibit impressive thermal stability (Td = 294 °C) and high glass transition temperatures (Tg = 160 °C), making them promising as hard blocks in thermoplastic elastomers. researchgate.netresearchgate.net

Table 3: Thermal Properties of this compound-Derived Polymers

Polymer TypePrecursor / MonomerGlass Transition Temperature (Tg)Melting Temperature (Tm)Thermal Degradation Onset (Td)Reference
Poly(β-pinene) (hydrogenated)β-Pinene130 °CN/AN/A rsc.org
Poly-delta-pineneδ-Pinene~104 °CN/AN/A acs.org
Polyester (from NopL)Nopinone lactone (NopL)N/A~160 °CN/A acs.org
Poly(Sobrerol methacrylate)Sobrerol methacrylate~150 °CN/A>200 °C rsc.org
Poly(β-pinadiene)β-Pinadiene160 °CN/A294 °C researchgate.net

Bio-based Polymer Monomers from this compound Carbonate

The synthesis of cyclic α-pinane carbonate from α-pinene derivatives has been reported as a potential route to sustainable bio-based polymers. α-Pinene, being a major byproduct of the pulp and paper industries and the most abundant monoterpene in turpentine (B1165885) oil, serves as a readily available natural feedstock. scispace.comrsc.org While α-pinene is routinely converted to pinene oxide and pinanediol, the conversion of pinanediol into α-pinane carbonate had not been previously demonstrated. scispace.com

A reported synthesis route involves the carboxylation of α-pinanediol with dimethyl carbonate under base catalysis using triazabicyclodecene guanidine (B92328) (TBD). scispace.comrsc.org This process successfully yielded α-pinane carbonate as a white crystalline solid with a melting point of 86 °C. scispace.comrsc.org Characterization using techniques such as FTIR confirmed the presence of a cyclic carbonate group with a characteristic C=O peak at 1794 cm⁻¹. scispace.comresearchgate.net GCMS analysis indicated that α-pinane carbonate fragments by losing CO₂, forming pinene epoxide. scispace.com Base hydrolysis of α-pinane carbonate using NaOH/ethanol/water regenerated pinanediol and formed Na₂CO₃. scispace.com

The potential of α-pinane carbonate lies in its ability to serve as a monomer for the production of poly(α-pinane carbonate) via ring-opening copolymerization. scispace.com This bio-based thermoplastic is expected to possess a high glass-transition temperature (Tg), potentially comparable to that of poly(limonene carbonate) (Tg = 130 °C). scispace.com This suggests that poly(α-pinane carbonate) could be a sustainable alternative to petroleum-derived polycarbonates. scispace.com

Previous attempts to synthesize this compound carbonate by reacting α-pinene epoxide with CO₂ were unsuccessful due to the steric hindrance of the epoxide, which limited its reactivity in ring-opening polymerization. rsc.org The successful synthesis from α-pinanediol opens a new pathway for utilizing this abundant bio-based feedstock in polymer synthesis. rsc.org

Environmental Chemistry and Atmospheric Processes

Pinene, a precursor to this compound, plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA) and its impact on air quality and tropospheric ozone levels.

Formation of Secondary Organic Aerosols (SOA) from Pinene

Secondary organic aerosols (SOA) are a significant component of airborne particles, impacting air quality, human health, visibility, and climate. bohrium.compnas.org α-Pinene is a major biogenic volatile organic compound (BVOC) emitted into the atmosphere and is a well-established precursor to SOA due to its high emission rate and reactivity. pnas.orgmdpi.commdpi.com The oxidation of α-pinene by atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH) leads to the formation of semivolatile and low-volatility organic compounds that can partition into the particle phase, forming SOA. bohrium.compnas.orgmdpi.com

The oxidation of α-pinene by ozone and NO₃ radicals has been studied to understand SOA formation. bohrium.com SOA is primarily formed from low-volatility ozonolysis products, with a smaller contribution from higher volatility organic nitrates from the NO₃ reaction. bohrium.com Contrary to the assumption of instantaneous equilibrium partitioning in some atmospheric models, the incorporation of organic nitrates into SOA can be a kinetically limited process, suggesting that SOA may be very viscous or semisolid rather than behaving like a liquid. bohrium.com

Environmental factors such as relative humidity (RH) and the presence of seed particles can influence SOA formation from α-pinene ozonolysis. acs.orgacs.org Increased RH has been shown to lead to a slight decrease in SOA production in some studies. acs.org The presence of iron-containing seed particles has been demonstrated to enhance α-pinene SOA mass concentration and dimer formation, particularly at high RH, through rapid Fenton-driven oligomerization reactions. acs.org

The SOA yield from α-pinene photooxidation can also be influenced by the air matrix. Studies comparing SOA formation in purified air versus ambient air matrices have shown higher SOA yields in ambient air, partly attributed to the presence of initial aerosols facilitating the condensation of low volatile organic compounds. mdpi.com

Impact on Air Quality and Tropospheric Ozone

Biogenic volatile organic compounds (BVOCs), including terpenes like α-pinene, play a significant role in the formation of tropospheric ozone (O₃), a major air pollutant. mdpi.commdpi.com Ozone is a secondary pollutant formed through photochemical reactions involving precursors such as nitrogen oxides (NOx) and VOCs. mdpi.com

The highly reactive nature of BVOCs impacts the atmosphere by acting as precursors to ozone and aerosols, influencing air quality and climate. mdpi.com While isoprene (B109036) is a major contributor to ozone formation in some areas, monoterpenes like α-pinene also contribute to the total ozone formation potential. mdpi.commdpi.com Studies have shown that ozone concentration can increase with rising concentrations of both isoprene and α-pinene. mdpi.com The relationship between BVOCs, NOx, and ozone is complex and can vary depending on the environment (e.g., urban vs. rural). mdpi.com In areas with substantially increased BVOC concentrations, declining NOx concentrations can strongly promote the formation of O₃. mdpi.com

The oxidation of monoterpenes with OH and O₃ yields semivolatile organic compounds that are candidates for SOA formation, further impacting air quality by contributing to particulate matter. mdpi.com

Biofuel Precursors and Renewable Resources

This compound and its precursors, particularly pinene, are being explored as potential biofuel precursors and sources of renewable energy.

Terpenes, including pinene, represent a renewable source for the production of fuels, especially in the transportation sector. osti.govmdpi.com Turpentine oil, primarily composed of α-pinene and β-pinene, is a major natural source of these compounds, obtained from pine resin. osti.govmdpi.com

Pinene can be used directly as a biofuel or blended with existing fuels like jet fuel, gasoline, or diesel. osti.gov Hydrogenated monoterpenes, such as hydrogenated myrcene (B1677589) and limonene (B3431351), have shown suitability as diesel additives. osti.gov β-Pinene has been used to synthesize high-density biofuels comparable to JP-10, a tactical fuel. osti.govresearchgate.net Catalytic dimerization of α-pinene, camphene (B42988), limonene, and crude turpentine (rich in α-pinene) can produce high-density biofuels. osti.gov Blending terpene dimers with jet fuel can improve energy density and net volumetric heating value while potentially mitigating high viscosities associated with larger molecules. osti.govacs.org

Research into the selective dimerization of pinenes using heterogeneous acidic catalysts like Montmorillonite-K10 and Nafion has shown promising results for producing high-density renewable fuels. acs.org Nafion, in particular, has been effective in producing pinene dimers with yields up to 90%. acs.org These synthesized fuels have demonstrated densities and net heat of combustion comparable to JP-10. acs.org

Beyond direct use and dimerization, pinene and its derivatives are being investigated for conversion into other valuable fuel precursors. Hydrogenated dimers of α- and β-pinene show high energy density similar to JP-10 and exhibit favorable properties like good low-temperature performance and improved ignition and combustion compared to JP-10. researchgate.net Cyclopropanated α- and β-pinane, specifically, have shown potential as high-energy rocket fuels with high density and volumetric specific impulse. researchgate.net

The production of pinene for biofuel applications can also be approached through metabolic engineering of microorganisms, offering a sustainable and potentially cost-effective method to obtain the necessary quantities. researchgate.netacs.org Engineered microbes, such as Escherichia coli, have been developed to produce pinene from inexpensive sugars. acs.org

The conversion of terpenes into fuels often involves chemical processes like isomerization and alkylation, frequently employing heterogeneous catalysts. mdpi.com These processes aim to enhance fuel properties and convert terpenes into more valuable fuel components or additives. mdpi.com

While pinene and its derivatives hold significant promise as biofuel precursors, challenges remain in optimizing production processes, improving catalyst performance, and reducing production costs for large-scale commercialization. mdpi.com

Analytical and Spectroscopic Research on Pinane and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy provides indispensable tools for the detailed molecular-level investigation of pinane-based compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry offer complementary information, enabling comprehensive structural and stereochemical assignments.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for determining the complex structures and relative stereochemistry of organic molecules like this compound derivatives. wordpress.comnih.gov Unlike one-dimensional NMR, which displays chemical shifts and coupling constants on a single axis, 2D NMR spreads this information across two axes, revealing correlations between different nuclei within the molecule. youtube.com This is particularly valuable for polycyclic compounds where spectral overlap in 1D NMR is common. nih.gov

Several 2D NMR experiments are routinely employed for the structural analysis of this compound derivatives:

Correlated Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the mapping of proton connectivity throughout the carbon skeleton. youtube.commdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing unambiguous C-H bond information. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of a molecule identified through COSY and for assigning quaternary carbons (carbons with no attached protons). nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining stereochemistry. nih.gov They detect protons that are close in space, regardless of whether they are connected through bonds. The presence of a cross-peak between two protons in a NOESY or ROESY spectrum indicates their spatial proximity, which helps in assigning the relative configuration of substituents and the stereochemistry at chiral centers. mdpi.com

2D NMR TechniqueType of CorrelationPrimary Application for this compound Derivatives
COSY (Correlated Spectroscopy)1H – 1H (through 2-3 bonds)Establishing proton-proton connectivity and tracing the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence)1H – 13C (through 1 bond)Directly correlating protons with their attached carbons for unambiguous assignment.
HMBC (Heteronuclear Multiple Bond Correlation)1H – 13C (through 2-3 bonds)Identifying long-range connectivities to piece together molecular fragments and assign quaternary carbons.
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy)1H – 1H (through space)Determining the relative stereochemistry by identifying protons that are physically close to each other. nih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.orgwordpress.com The technique relies on analyzing the diffraction pattern produced when a beam of X-rays strikes a single, well-ordered crystal of the compound. nih.govyoutube.com By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be calculated. nih.gov This map is then interpreted to determine the exact position of each atom, providing unambiguous information on bond lengths, bond angles, and absolute stereochemistry. wikipedia.orglibretexts.org

While this compound itself is a liquid, many of its derivatives are crystalline solids amenable to this technique. The process involves several key steps:

Crystallization: A high-purity sample of the this compound derivative must be coaxed into forming a single, high-quality crystal. This is often the most challenging step.

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The crystal is rotated, and thousands of diffraction spots are recorded by a detector. libretexts.org

Structure Solution and Refinement: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map. libretexts.org A molecular model is built into this map and then computationally refined to best fit the experimental data, resulting in a final, highly accurate molecular structure. nih.gov

X-ray crystallography has been fundamental in confirming the structures of complex natural products and synthetic derivatives, providing a standard against which spectroscopic data can be compared. wikipedia.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying the products of chemical reactions and the metabolites resulting from biological processes involving this compound and its derivatives. nih.gov MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Often, MS is coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS).

GC-MS: This is a widely used method for analyzing the volatile components of a mixture. nih.govresearchgate.net The GC separates the individual compounds, which are then introduced into the mass spectrometer for detection and identification. GC-MS has been instrumental in identifying the various oxidation products of α-pinene and β-pinene in atmospheric chemistry studies and in analyzing the composition of essential oils. researchgate.netnih.gov

HPLC-MS: This technique is suited for separating less volatile or thermally fragile compounds. It has been used to identify condensable oxidation products from reactions of this compound precursors with atmospheric oxidants like hydroxyl radicals. nih.govresearchgate.net

In metabolic studies, MS is used to identify the products formed when organisms process this compound-related compounds. For instance, the biotransformation of pinenes in rabbits was shown to yield metabolites such as α-terpineol and pinan-2-ol, which were identified using these techniques. nih.gov

Identified Product/MetabolitePrecursorAnalytical TechniqueKey Finding
Pinonaldehyde, Campholenaldehydeα-PineneGC-MS, HPLC-MSIdentified as major condensable products from the reaction with hydroxyl radicals. nih.gov
Formaldehyde (B43269), Acetone (B3395972)α-PineneGC-MS (after derivatization)Detected as smaller, volatile oxidation products. nih.gov
α-Terpineol, Pinan-2-olThis compoundNot SpecifiedIdentified as major and minor metabolites in rabbit biotransformation studies. nih.gov
Halogenated OVOCsα-PinenePTR-ToF-MSProducts from reactions with chlorine and bromine atoms were identified, showing halogen retention. chemrxiv.org

OVOCs: Oxygenated Volatile Organic Compounds; PTR-ToF-MS: Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry

Chromatographic Methods for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. rotachrom.com For this compound and its derivatives, chromatographic methods are vital for purification, quantification, and analysis, especially for resolving complex isomeric mixtures. vurup.sk

Gas Chromatography (GC): Due to the volatility of many this compound derivatives, GC is the most common chromatographic method used for their analysis. nih.gov A sample is vaporized and injected into the head of a chromatographic column containing a stationary phase. A carrier gas (mobile phase) flows through the column, and components are separated based on their boiling points and interactions with the stationary phase. GC is widely used for quality control and composition analysis of essential oils containing pinene isomers. nih.govresearchgate.net

Chiral Chromatography: this compound and many of its derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers. gcms.cz Enantiomers have identical physical properties (like boiling point and polarity), making them inseparable by standard GC or HPLC. ntu.edu.sg Chiral chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. wikipedia.org Cyclodextrin-based columns are frequently used for the chiral GC separation of α-pinene and β-pinene enantiomers, which is crucial for authenticity control of essential oils. gcms.czwikipedia.orgacs.org

High-Performance Liquid Chromatography (HPLC): HPLC uses a liquid mobile phase and a solid stationary phase to separate components of a mixture. mtc-usa.com It is particularly useful for this compound derivatives that are not sufficiently volatile or are thermally unstable for GC analysis. Different types of HPLC columns, such as those with phenyl or cholesterol-based stationary phases, can offer unique selectivities for separating positional and geometric isomers. mtc-usa.compyvot.tech

Chromatographic MethodPrinciple of SeparationTypical Application for this compound/Derivatives
Gas Chromatography (GC)Based on volatility and interaction with the stationary phase.Separation and quantification of volatile terpenes like α-pinene and β-pinene in mixtures. researchgate.net
Chiral Gas ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Separating and determining the enantiomeric ratio of chiral compounds like (+)-α-pinene and (-)-α-pinene. researchgate.netgcms.cz
High-Performance Liquid Chromatography (HPLC)Based on partitioning between liquid mobile and solid stationary phases.Separation of less volatile or thermally sensitive derivatives; separation of positional isomers. mtc-usa.com
Liquid-Solid Adsorption ChromatographySelective adsorption of isomers onto a solid adsorbent like a zeolite.Industrial-scale separation of α-pinene from β-pinene. google.com

Q & A

Q. What are the key synthetic methodologies for generating pinane-derived compounds with stereochemical control?

this compound derivatives are synthesized via asymmetric oxidation and stereoselective reactions. For example, β-pinene can be asymmetrically oxidized using Ti(Oi-Pr)₄/R-C₆H₅CH(OH)COOH/t-BuOOH systems to yield stereopure hydroxysulfides (e.g., compound IXa). This method emphasizes chiral induction and column chromatography purification for isolating enantiomers . Microwave-assisted synthesis using this compound as a bio-sourced solvent enhances cyclization efficiency in quinazolinone synthesis, replacing fossil-based solvents like toluene .

Q. How do researchers validate the structural integrity of this compound-based compounds?

X-ray crystallography and NMR spectroscopy are critical for confirming stereochemistry and purity. For instance, X-ray diffraction resolved the 1:1 stereoisomer ratio in β-hydroxysulfide IX, while NMR tracked reaction progress in microwave-assisted syntheses . Chromatographic techniques (HPLC, GC-MS) further ensure separation and identification of this compound derivatives.

Q. What role does this compound play in green chemistry applications?

this compound serves as a sustainable solvent in microwave reactions due to its high boiling point and energy absorption efficiency. It reduces reliance on toluene, minimizes byproducts, and simplifies purification steps, as demonstrated in quinazolinone synthesis .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized in this compound-based asymmetric oxidations?

Adjusting catalyst chirality (e.g., Ti-based systems with R-configuration ligands) and reaction temperature modulates enantiomeric excess. For β-hydroxysulfide IXa, Ti(Oi-Pr)₄ with (R)-mandelic acid ligands achieved >90% stereopurity at 25°C . Statistical tools like Design of Experiments (DoE) can model parameter interactions for reproducibility .

Q. What strategies address contradictory data in this compound reaction mechanisms?

Discrepancies in reaction pathways (e.g., radical vs. ionic mechanisms) require kinetic isotope effect (KIE) studies and computational modeling (DFT). For example, isotopic labeling of β-pinene sulfur intermediates clarified oxidation pathways in stereoselective syntheses . Peer-reviewed validation using multiple analytical methods (e.g., IR, MS) ensures robustness .

Q. How does solvent choice (this compound vs. toluene) influence reaction kinetics in heterocyclic syntheses?

this compound’s higher polarity and microwave absorptivity accelerate quinazolinone cyclization by 30% compared to toluene, reducing reaction time from 6h to 4h. Kinetic studies (Arrhenius plots) and solvent parameter tables (e.g., Hansen solubility parameters) quantify these effects .

Q. What statistical methods resolve variability in this compound-derived compound yields?

Multivariate analysis (ANOVA) identifies significant factors (e.g., catalyst loading, solvent volume) in asymmetric oxidations. For instance, a 2³ factorial design optimized β-hydroxysulfide IXa yield (85% → 92%) by adjusting t-BuOOH concentration and ligand ratio .

Methodological Guidance

Designing experiments for this compound-based chiral catalysts:

  • Population/Sample: Use enantiomerically pure β-pinene (≥99% purity) to minimize confounding variables.
  • Intervention: Test ligand chirality (R vs. S) in Ti(Oi-Pr)₄ systems.
  • Outcome: Measure enantiomeric excess via chiral HPLC .
  • Ethics: Adhere to green chemistry principles by recycling this compound solvent .

Addressing data gaps in this compound applications:
Conduct systematic literature reviews using databases like SciFinder, prioritizing peer-reviewed studies on this compound’s solvent properties and catalytic roles. Use keyword combinations: “this compound + microwave synthesis” or “asymmetric oxidation + stereochemistry” .

Evaluating research significance in this compound studies:
Align questions with UN Sustainable Development Goals (e.g., Goal 12: Responsible Consumption). Highlight this compound’s role in reducing solvent waste or enabling drug discovery (e.g., quinazolinones as GABA inhibitors) .

Tables

Parameter This compound Toluene Reference
Boiling Point (°C)170110
Microwave EfficiencyHighModerate
Stereochemical ControlExcellentPoor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.